What is tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate?
What is tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate?
An In-depth Technical Guide to tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis methodologies, and applications in the development of novel therapeutics. Particular emphasis is placed on its role as a conformationally restricted scaffold in designing enzyme inhibitors and receptor modulators. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate is a bifunctional molecule featuring a spirocyclic core. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, making it a versatile intermediate in multi-step organic synthesis.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 236406-61-4 | [2][3][4] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [1][2][3][5] |
| Molecular Weight | 240.34 g/mol | [1][5] |
| Appearance | Colorless to light-colored liquid or solid | [1][6] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [5] |
| Boiling Point | 337.0 ± 25.0 °C at 760 mmHg (Predicted) | [5] |
| Flash Point | 157.6 °C | [5] |
| pKa | 11.04 ± 0.20 (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as ether, chloroform, and dimethylformamide. | [1] |
| Storage | 2-8°C, sealed in a dry, dark place. | [6] |
Synthesis and Manufacturing
The synthesis of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the selective protection of one of the amino groups of the parent 2,7-diazaspiro[4.5]decane scaffold. Below are two potential experimental protocols for its preparation.
Experimental Protocol 1: Direct Mono-Boc Protection
This method involves the direct reaction of 2,7-diazaspiro[4.5]decane with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. Careful control of stoichiometry is required to favor the mono-protected product.
Reagents:
-
2,7-diazaspiro[4.5]decane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or another suitable base
-
Ethanol (EtOH) or another suitable solvent
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve 2,7-diazaspiro[4.5]decane in ethanol in a round-bottom flask.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of sodium hydroxide, maintaining the low temperature.
-
Add di-tert-butyl dicarbonate dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography to isolate tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate.
Experimental Protocol 2: Di-protection Followed by Selective Deprotection
Given that direct mono-carbamoylation can sometimes be inefficient, an alternative strategy involves the formation of the di-Boc protected intermediate, followed by selective deprotection of one Boc group.[7]
Reagents:
-
2,7-diazaspiro[4.5]decane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine)
-
A suitable solvent (e.g., dichloromethane)
-
Trifluoroacetic acid (TFA) for deprotection
Procedure:
-
Di-protection: React 2,7-diazaspiro[4.5]decane with an excess (e.g., 2.2 equivalents) of (Boc)₂O in the presence of a base to form di-tert-butyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylate.
-
Purify the di-protected compound.
-
Selective Mono-deprotection: Treat the di-protected compound with a controlled amount of a strong acid, such as TFA, at a low temperature to selectively remove one of the Boc groups.
-
Quench the reaction and purify the resulting mono-protected product, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, using column chromatography.
Caption: Synthetic routes to the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional structure of the diazaspiro[4.5]decane scaffold makes it a "privileged scaffold" in medicinal chemistry.[6][8] This conformational restriction can lead to higher binding affinity and selectivity for biological targets, as it reduces the entropic penalty upon binding.[6]
Key application areas include:
-
Central Nervous System (CNS) Disorders: The structural similarity of this scaffold to certain neuroactive compounds makes it a valuable starting point for the development of drugs targeting CNS disorders.[9]
-
Enzyme Inhibitors: Derivatives of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate have been explored as inhibitors for various enzymes. For example, related diazaspiro compounds have shown potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF V600E, which are key targets in cancer therapy.[6]
-
Receptor Modulators: This scaffold has been incorporated into molecules designed to modulate the activity of cell surface receptors. A notable example is the development of glycoprotein IIb-IIIa antagonists, which are potent antiplatelet agents.[5]
Biological Significance and Signaling Pathways
The versatility of the 2,7-diazaspiro[4.5]decane scaffold allows for its incorporation into inhibitors that target critical nodes in cellular signaling pathways.
Glycoprotein IIb-IIIa and Platelet Aggregation
Glycoprotein IIb-IIIa (GPIIb/IIIa) is an integrin receptor on the surface of platelets. Its activation is the final common pathway for platelet aggregation. Inhibitors based on the diazaspiro[4.5]decane scaffold can block this receptor, preventing fibrinogen from cross-linking platelets, thereby inhibiting thrombus formation.
Caption: Inhibition of GPIIb/IIIa by a spiro-scaffold antagonist.
MAPK/ERK Signaling Pathway in Cancer
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in proteins like EGFR and BRAF can lead to constitutive activation of this pathway, driving cancer growth. Dual inhibitors containing the diazaspiro scaffold can simultaneously block these mutated kinases, providing a powerful anti-cancer strategy.
Caption: Dual inhibition of EGFR and BRAF in the MAPK/ERK pathway.
Conclusion
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate is a highly valuable and versatile building block in modern medicinal chemistry. Its unique spirocyclic structure provides a rigid framework for the design of potent and selective modulators of various biological targets. The synthetic accessibility and potential for diverse functionalization ensure its continued importance in the discovery and development of new therapeutic agents for a wide range of diseases, from cardiovascular disorders to cancer.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
- 3. tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate - Lead Sciences [lead-sciences.com]
- 4. chembk.com [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate [myskinrecipes.com]
